molecular formula C15H22N2O3 B14460752 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- CAS No. 73825-82-8

1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14460752
CAS No.: 73825-82-8
M. Wt: 278.35 g/mol
InChI Key: DBUJZTZENMAQNW-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen-containing heterocycle. The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

73825-82-8

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

8-(3,4,5-trimethoxyphenyl)-1,5-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C15H22N2O3/c1-18-12-9-11(10-13(19-2)14(12)20-3)15-16-5-4-6-17(15)8-7-16/h9-10,15H,4-8H2,1-3H3

InChI Key

DBUJZTZENMAQNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N3CCCN2CC3

Origin of Product

United States

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